![molecular formula C15H9IO B12601164 4-[(3-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-77-7](/img/structure/B12601164.png)
4-[(3-Iodophenyl)ethynyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Iodophenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C15H9IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and an iodine atom. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde and trimethylsilylacetylene, which are reacted in the presence of a palladium catalyst and a copper co-catalyst to form 4-[(trimethylsilyl)ethynyl]benzaldehyde. The trimethylsilyl group is then removed using a base, resulting in 4-ethynylbenzaldehyde. Finally, the ethynyl group is iodinated to produce this compound .
Análisis De Reacciones Químicas
4-[(3-Iodophenyl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(3-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the ethynyl and iodine substituents, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used. For example, in biological applications, it may interact with specific proteins or enzymes, while in materials science, it may participate in polymerization reactions .
Comparación Con Compuestos Similares
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Similar structure but lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodobenzaldehyde: Lacks the ethynyl group, leading to different chemical properties and uses.
4-[(3-Bromophenyl)ethynyl]benzaldehyde:
The uniqueness of this compound lies in the combination of the ethynyl and iodine substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
628290-77-7 |
|---|---|
Fórmula molecular |
C15H9IO |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
4-[2-(3-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-3-1-2-13(10-15)7-4-12-5-8-14(11-17)9-6-12/h1-3,5-6,8-11H |
Clave InChI |
HBGOEVOUCADZTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





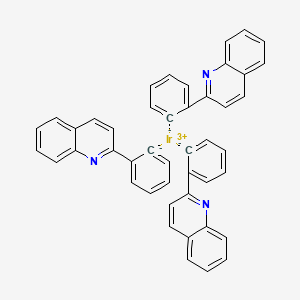
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)

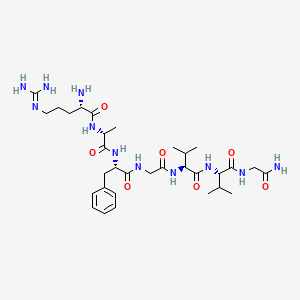

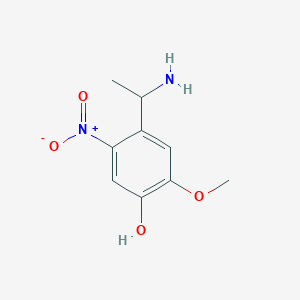
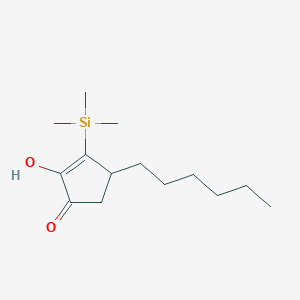
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
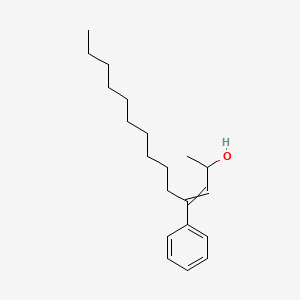
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)

